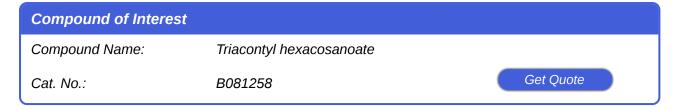


Spectroscopic Profile of Triacontyl Hexacosanoate: A Technical Guide

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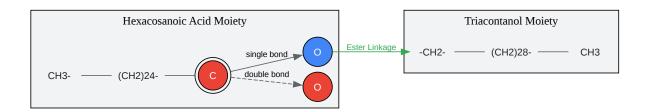
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **triacontyl hexacosanoate**, a long-chain wax ester. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. While specific experimental data for **triacontyl hexacosanoate** is not readily available in the public domain, this guide compiles expected spectroscopic characteristics based on the analysis of similar long-chain esters.

Chemical Structure and Properties

Triacontyl hexacosanoate (C56H112O2) is an ester formed from hexacosanoic acid and triacontanol. Its long, saturated hydrocarbon chains confer a waxy, nonpolar character.

Molecular Structure:





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Caption: Chemical structure of triacontyl hexacosanoate.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **triacontyl hexacosanoate**. These values are based on typical chemical shifts and absorption frequencies for long-chain saturated esters.

1H NMR Spectroscopy

Table 1: Predicted 1H NMR Chemical Shifts for **Triacontyl Hexacosanoate** (Solvent: CDCl3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.05	t	2H	-O-CH2-
~2.28	t	2H	-CH2-C(=O)O-
~1.62	quint	2H	-O-CH2-CH2-
~1.25	s (br)	~100H	-(CH2)n-
~0.88	t	6H	CH3-

13C NMR Spectroscopy

Table 2: Predicted 13C NMR Chemical Shifts for Triacontyl Hexacosanoate (Solvent: CDCl3)



Chemical Shift (ppm)	Assignment	
~173.9	C=O	
~64.4	-O-CH2-	
~34.4	-CH2-C(=O)O-	
~31.9	-(CH2)n- (terminal methylene on alcohol chain)	
~29.7	-(CH2)n- (bulk methylene)	
~29.3-29.6	-(CH2)n- (specific methylene groups)	
~28.7	-O-CH2-CH2-	
~25.9	-O-CH2-CH2-CH2-	
~25.1	-CH2-CH2-C(=O)O-	
~22.7 -(CH2)n- (terminal methylene on acid cha		
~14.1	CH3-	

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for Triacontyl Hexacosanoate



Wavenumber (cm-1)	Intensity	Assignment
~2955, ~2918, ~2850	Strong	C-H stretching (asymmetric and symmetric) of CH3 and CH2
~1740	Strong	C=O stretching of the ester
~1472, ~1463	Medium	C-H bending (scissoring) of CH2
~1377	Weak	C-H bending (symmetric) of CH3
~1175	Strong	C-O stretching of the ester
~720	Medium	C-H rocking of long -(CH2)n- chain (n ≥ 4)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of long-chain wax esters like **triacontyl hexacosanoate**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of triacontyl hexacosanoate in 0.5-0.7 mL of deuterated chloroform (CDCl3). The use of a high-purity solvent is crucial to avoid interfering signals.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is important for resolving the signals of the long alkyl chains.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional 1H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.



- The spectral width should be set to cover the range of 0-10 ppm.
- 13C NMR Acquisition:
 - Acquire a proton-decoupled 13C NMR spectrum.
 - A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.
 - A spectral width of 0-200 ppm is appropriate.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

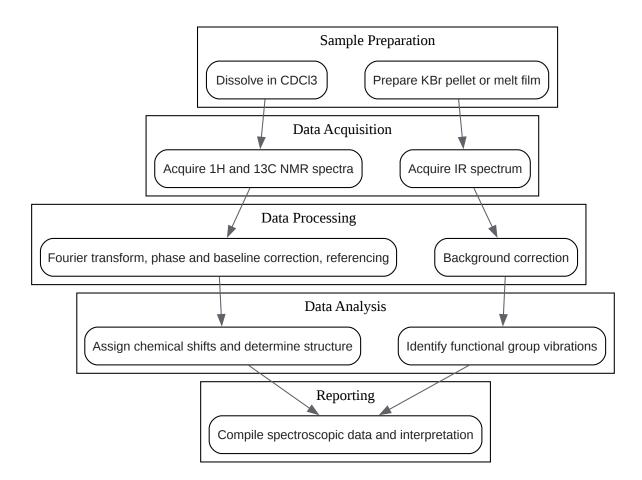
- Sample Preparation:
 - Thin Film (Melt) Method: Place a small amount of the solid sample on a salt plate (e.g., NaCl or KBr). Gently heat the plate on a hot plate until the sample melts. Place a second salt plate on top and press gently to create a thin film. Allow to cool before analysis.
 - KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm-1. Co-adding multiple scans (e.g., 16-32) improves the signal-to-noise ratio.



• Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a wax ester.



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